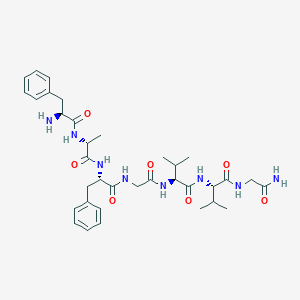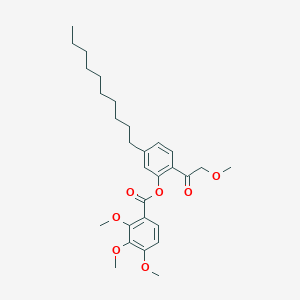
5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a decyl chain, a methoxyacetyl group, and a trimethoxybenzoate moiety, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the decyl chain and the methoxyacetyl group. The final step involves the esterification with 2,3,4-trimethoxybenzoic acid. Common reagents used in these reactions include alkyl halides, acyl chlorides, and methoxy compounds, under conditions such as reflux and catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters, ethers, or amides .
科学的研究の応用
5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties
作用機序
The mechanism of action of 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes, contributing to its effects in various applications .
類似化合物との比較
Similar Compounds
- 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate
- 5-Decyl-2-(methoxyacetyl)phenyl 2,3,5-trimethoxybenzoate
Uniqueness
Compared to similar compounds, 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate is unique due to the specific positioning of the methoxy groups on the benzoate moiety. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and properties .
特性
CAS番号 |
649551-96-2 |
|---|---|
分子式 |
C29H40O7 |
分子量 |
500.6 g/mol |
IUPAC名 |
[5-decyl-2-(2-methoxyacetyl)phenyl] 2,3,4-trimethoxybenzoate |
InChI |
InChI=1S/C29H40O7/c1-6-7-8-9-10-11-12-13-14-21-15-16-22(24(30)20-32-2)26(19-21)36-29(31)23-17-18-25(33-3)28(35-5)27(23)34-4/h15-19H,6-14,20H2,1-5H3 |
InChIキー |
GQRKGPXFBDXYKD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)OC(=O)C2=C(C(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
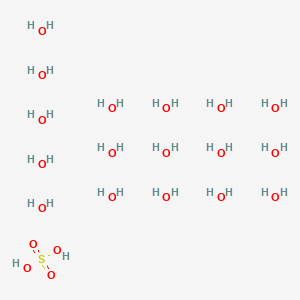
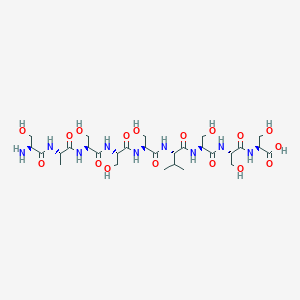
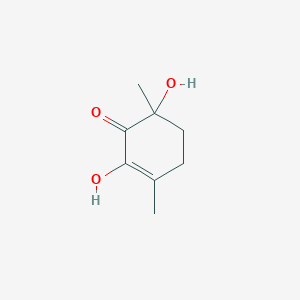


propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
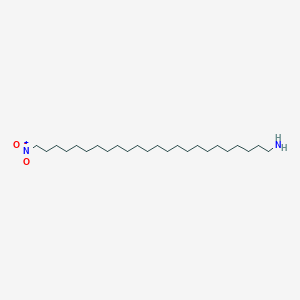
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
